molecular formula C19H17NO4 B570461 Fmoc-Homoserine lactone CAS No. 116857-07-9

Fmoc-Homoserine lactone

Cat. No. B570461
M. Wt: 323.348
InChI Key: VVPJFGZZHSVGJF-KRWDZBQOSA-N
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Description

Fmoc-Homoserine lactone is a chemical compound with the molecular formula C19H17NO4 . It is used in various scientific applications and can be purchased from chemical suppliers .


Synthesis Analysis

The synthesis of Fmoc-Homoserine lactone involves a four-step process. This includes a coupling step of an N-Fmoc-L-methionine, deprotection of the N-Fmoc group, N-coupling with a carboxylic acid, and a cleavage reaction through a polymer-supported strategy .


Molecular Structure Analysis

The molecular structure of Fmoc-Homoserine lactone is complex and has been the subject of various studies . The structure includes a homoserine lactone ring with an acyl chain that can vary in length or functionalization .


Chemical Reactions Analysis

Fmoc-Homoserine lactone is involved in various chemical reactions, particularly in the context of bacterial communication processes known as quorum sensing . The compound is produced by acyl-homoserine lactone synthases, and bacteria can have multiple genes for these enzymes .


Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-Homoserine lactone are complex and have been analyzed using various techniques, including mass spectrometry . The compound’s properties can vary depending on the particular synthases that are expressed and the availability of the substrates needed for its synthesis .

Scientific Research Applications

  • Fmoc-Homoserine lactone derivatives have been identified using methionine-functionalized solid-phase synthesis and gas chromatography/mass spectrometry. This process includes coupling of an N-Fmoc-L-methionine, deprotection of the N-Fmoc group, N-coupling with a carboxylic acid, and a cleavage reaction, demonstrating the compound's versatility in synthesis and analysis (Moon, 2004).

  • A polymer-supported synthesis method for homoserine lactone analogs using N-Fmoc-methionine has been described, indicating its potential for creating a combinatorial library of homoserine lactone analogs (Ko et al., 1998).

  • N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine has been synthesized and incorporated into peptides for neoglycopeptide synthesis, expanding the utility of Fmoc-Homoserine lactone in peptide synthesis (Carrasco et al., 2003).

  • The gelation kinetics and micro-heterogeneity of hydrogels containing the amino acid derivative Fmoc-tyrosine, closely related to Fmoc-Homoserine lactone, were studied, providing insights into the physical properties of similar compounds (Aufderhorst-Roberts et al., 2014).

  • The interaction of Fmoc-Homoserine lactone with microbial consortia in hydrogen recovery from waste activated sludge was investigated, highlighting its role in microbial signaling and environmental applications (Liu et al., 2020).

  • Research on Acyl-Homoserine Lactone quorum signals in soil Pseudomonads indicates potential applications in understanding microbial interactions and environmental biotechnology (Huang et al., 2003).

  • Studies on controlled release from modified amino acid hydrogels, which includes compounds similar to Fmoc-Homoserine lactone, provide insights into drug delivery and biomaterial applications (Sutton et al., 2009).

  • The addition of N-Hexanoyl-Homoserine Lactone was found to improve microbial flocculant production in Agrobacterium tumefaciens, demonstrating its potential in biotechnology and wastewater treatment (Yang et al., 2016).

Future Directions

Research into Fmoc-Homoserine lactone and related compounds is ongoing, with a focus on understanding their role in bacterial communication and exploring their potential applications. For example, enzymes that can degrade or modify acyl-homoserine lactones have drawn considerable interest for their ability to interfere with bacterial communication processes .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(3S)-2-oxooxolan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c21-18-17(9-10-23-18)20-19(22)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,20,22)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPJFGZZHSVGJF-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(=O)[C@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401164201
Record name 9H-Fluoren-9-ylmethyl N-[(3S)-tetrahydro-2-oxo-3-furanyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401164201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Homoserine lactone

CAS RN

116857-07-9
Record name 9H-Fluoren-9-ylmethyl N-[(3S)-tetrahydro-2-oxo-3-furanyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116857-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Fluoren-9-ylmethyl N-[(3S)-tetrahydro-2-oxo-3-furanyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401164201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
P Ciapetti, A Mann, A Shoenfelder, M Taddei - Tetrahedron letters, 1998 - Elsevier
… of I in acidic medium, the next introduction of the Fmoc group on the nitrogen gave very low yield of the desired product together with larger amounts of the NFmoc homoserine lactone …
Number of citations: 23 www.sciencedirect.com

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